5-Dodecyn-1-ol
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Overview
Description
5-Dodecyn-1-ol is an acetylenic compound with the molecular formula C12H22O . It is characterized by a triple bond between the tenth and eleventh carbon atoms and a hydroxyl group at the first carbon position. This compound is a primary alcohol and is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Dodecyn-1-ol can be synthesized through various methods. One common synthetic route involves the reaction of 1-decyne with formaldehyde in the presence of a base, followed by hydrogenation to yield this compound . Another method involves the reduction of 5-dodecynoic acid using lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydrogenation of 5-dodecynoic acid or its derivatives. The process is carried out under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Dodecyn-1-ol undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF).
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: 5-Dodecynoic acid.
Reduction: 5-Dodecanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Dodecyn-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Dodecyn-1-ol involves its interaction with various molecular targets and pathways. As a primary alcohol, it can undergo oxidation to form aldehydes and acids, which can further participate in various biochemical pathways. The triple bond in its structure allows it to act as a reactive intermediate in organic synthesis, facilitating the formation of complex molecules .
Comparison with Similar Compounds
Similar Compounds
10-Dodecyn-1-ol: Similar in structure but with the triple bond at the tenth carbon position.
5-Decyn-1-ol: Similar in structure but with a shorter carbon chain.
Uniqueness
5-Dodecyn-1-ol is unique due to its specific position of the triple bond and hydroxyl group, which imparts distinct chemical reactivity and properties. This makes it a valuable compound in various synthetic and industrial applications .
Properties
CAS No. |
88109-70-0 |
---|---|
Molecular Formula |
C12H22O |
Molecular Weight |
182.30 g/mol |
IUPAC Name |
dodec-5-yn-1-ol |
InChI |
InChI=1S/C12H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13/h13H,2-6,9-12H2,1H3 |
InChI Key |
JNKBWJUFYXSKHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CCCCCO |
Origin of Product |
United States |
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